molecular formula C19H30N2O3S B12332745 N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide

N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide

Cat. No.: B12332745
M. Wt: 366.5 g/mol
InChI Key: GWXIWAAZEKCXMJ-BTRQGYIVSA-N
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Description

N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenylcyclohexyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the cis-4-phenylcyclohexanol, which is then reacted with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then reacted with cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving receptor binding and signal transduction.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(cis-2-(((cis-4-phenylcyclohexyl)oxy)methyl)-1-piperidyl)methanesulfonamide
  • N-(trans-2-(((trans-4-phenylcyclohexyl)oxy)methyl)-1-piperidyl)methanesulfonamide

Uniqueness

N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide is unique due to its specific cis-configuration, which can influence its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H30N2O3S

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(2R,3S)-2-[(4-phenylcyclohexyl)oxymethyl]piperidin-3-yl]methanesulfonamide

InChI

InChI=1S/C19H30N2O3S/c1-25(22,23)21-18-8-5-13-20-19(18)14-24-17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-4,6-7,16-21H,5,8-14H2,1H3/t16?,17?,18-,19-/m0/s1

InChI Key

GWXIWAAZEKCXMJ-BTRQGYIVSA-N

Isomeric SMILES

CS(=O)(=O)N[C@H]1CCCN[C@H]1COC2CCC(CC2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)NC1CCCNC1COC2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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